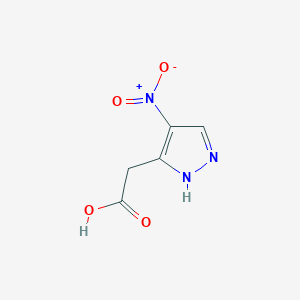

2-(4-nitro-1H-pyrazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-nitro-1H-pyrazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c9-5(10)1-3-4(8(11)12)2-6-7-3/h2H,1H2,(H,6,7)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZLTQCFCSIAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid typically involves the nitration of pyrazole derivatives. One common method includes the nitration of 2-(3-amino-1H-pyrazol-5-yl)acetic acid using nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-5-yl)acetic acid undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The acetic acid moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-(4-amino-1H-pyrazol-5-yl)acetic acid.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the acetic acid moiety.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid is primarily related to its ability to interact with biological targets through its nitro and acetic acid functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, highlighting substituent effects:

Key Comparisons

Acidity and Reactivity: The nitro group in this compound significantly increases acidity compared to amino (e.g., ) or methyl (e.g., ) substituents. Hydroxyphenyl substitution (e.g., ) introduces hydrogen-bonding capacity, enhancing solubility in polar solvents, whereas the nitro group may reduce solubility in aqueous media.

Nitro-substituted derivatives may exhibit pesticidal or herbicidal activity, as seen in structurally related compounds with electron-withdrawing groups (e.g., ).

Synthetic Accessibility: Nitro groups are typically introduced via nitration reactions, which require careful control to avoid over-oxidation. In contrast, amino groups are added via reduction or substitution, as in the synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid .

Computational and Experimental Insights

- Electron Density Analysis : Tools like Multiwfn could quantify the nitro group’s electron-withdrawing effects, predicting reactivity sites (e.g., carboxylate deprotonation).

- Crystallography : SHELX programs are widely used to determine the crystal structures of pyrazole derivatives, aiding in understanding intermolecular interactions influenced by substituents.

Biological Activity

2-(4-nitro-1H-pyrazol-5-yl)acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a nitro group at the 4-position of the pyrazole ring and an acetic acid moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, studies have shown that derivatives of this compound possess minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory activity . In vitro studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition aligns with findings from other pyrazole derivatives that have demonstrated significant anti-inflammatory effects in animal models .

Anticancer Potential

The anticancer potential of this compound is noteworthy, with studies indicating its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism may involve the inhibition of key enzymes associated with cancer cell growth, such as topoisomerase II and EGFR .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It interacts with enzymes involved in inflammatory pathways and cancer progression.

- Cell Membrane Interaction : Its derivatives have shown interactions with bacterial cell membranes, contributing to their antimicrobial effects.

- Biochemical Pathway Modulation : The compound influences various biochemical pathways that regulate cellular processes, including apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound, including solubility and stability, play a crucial role in its bioavailability and therapeutic efficacy. Studies suggest that its physicochemical properties can be optimized for improved absorption and reduced toxicity .

Research Findings and Case Studies

Q & A

Q. What are the established synthetic pathways for 2-(4-nitro-1H-pyrazol-5-yl)acetic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with nitration agents, followed by hydrolysis. For example, pyrazole-4-carboxylic acid derivatives are typically prepared by reacting ethyl acetoacetate with phenylhydrazine and nitrating agents under controlled conditions. The nitro group is introduced at the 4-position of the pyrazole ring, and subsequent hydrolysis of the ester yields the acetic acid moiety . Key steps include:

- Cyclocondensation : Use of DMF-DMA (dimethylformamide dimethyl acetal) to facilitate ring closure.

- Nitration : Controlled nitration at the 4-position to avoid over-nitration or side reactions.

- Hydrolysis : Basic hydrolysis (e.g., NaOH) to convert esters to carboxylic acids.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- IR Spectroscopy : Confirms the presence of nitro (N–O stretch at ~1500–1350 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) groups .

- NMR Spectroscopy :

- ¹H NMR : Pyrazole ring protons appear as distinct signals (δ 6.5–8.5 ppm), while the acetic acid CH₂ group resonates at δ ~3.5–4.0 ppm.

- ¹³C NMR : Carboxylic acid carbon at δ ~170–175 ppm, nitro-substituted pyrazole carbons at δ ~140–160 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate the nitro and acetic acid groups.

Advanced Research Questions

Q. How can computational methods like Multiwfn enhance understanding of this compound’s electronic properties?

Multiwfn enables detailed wavefunction analysis to study:

- Electrostatic Potential (ESP) : Visualizes electron-rich (nitro group) and electron-deficient (carboxylic acid) regions, critical for predicting reactivity in nucleophilic/electrophilic reactions .

- Electron Localization Function (ELF) : Maps bonding patterns, confirming the delocalization in the pyrazole ring and nitro group resonance.

- Fukui Indices : Identifies reactive sites for further functionalization (e.g., electrophilic attack at the pyrazole 3-position). Example workflow: Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)), then analyze results in Multiwfn for ESP/ELF surfaces .

Q. What challenges arise in refining the crystal structure of this compound using SHELX?

Key challenges include:

- Disordered Nitro Groups : The nitro group’s electron density may exhibit rotational disorder, requiring restraints (ISOR, DELU) in SHELXL to stabilize refinement .

- Hydrogen Bonding Networks : Carboxylic acid groups often form strong O–H···O bonds, necessitating PART commands to model hydrogen atoms accurately.

- Twinned Data : High-symmetry space groups may require twin-law refinement (TWIN/BASF commands) for datasets with pseudo-merohedral twinning. Best practices: Use Olex2 for visualization and validate refinement with R1/wR2 residuals (<5% for high-quality data) .

Q. How can mechanistic studies resolve contradictions in nitration regioselectivity?

Conflicting reports on nitro group positioning (e.g., 4- vs. 3-substitution) can be addressed via:

- DFT Calculations : Compare activation energies for nitration pathways. For example, the 4-position is favored due to lower transition-state energy (ΔG‡ ~15 kJ/mol less than 3-position) .

- Kinetic Isotope Effects (KIE) : Deuterated pyrazole analogs reveal nitration occurs via electrophilic aromatic substitution (EAS) with partial charge-transfer intermediates.

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation during nitration, confirming the dominance of 4-nitro isomers under acidic conditions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.